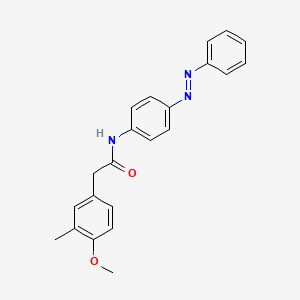
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with various functional groups, including methoxy, methyl, and phenyldiazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach might involve the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides.
Formation of the phenyldiazenyl group: This step involves the diazotization of an aniline derivative followed by coupling with a phenol or aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, potentially converting the phenyldiazenyl group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenyldiazenyl group could play a role in binding to molecular targets, while the methoxy and methyl groups might influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(4-methoxyphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-(4-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)propionamide
Uniqueness
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity, stability, and potential applications. The presence of both methoxy and methyl groups, along with the phenyldiazenyl moiety, distinguishes it from other similar compounds.
Propiedades
Número CAS |
955831-08-0 |
|---|---|
Fórmula molecular |
C22H21N3O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-methylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-16-14-17(8-13-21(16)27-2)15-22(26)23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,23,26) |
Clave InChI |
LGZMZAHRWNPWDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


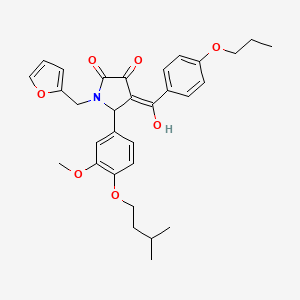
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
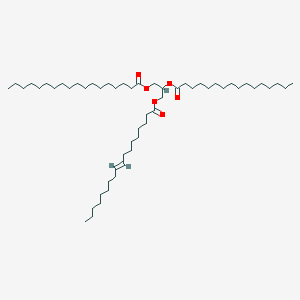
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
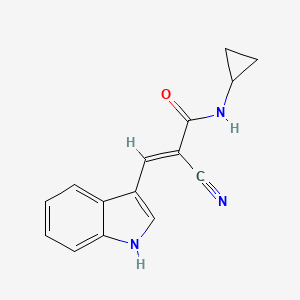
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
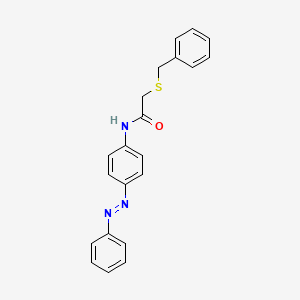
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
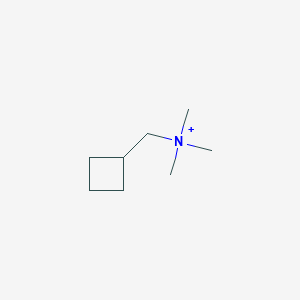
![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)


